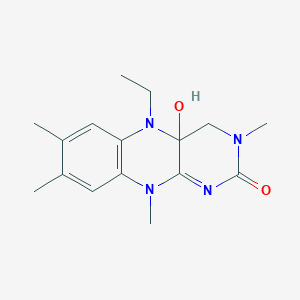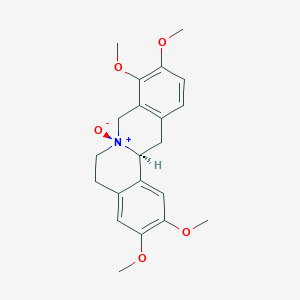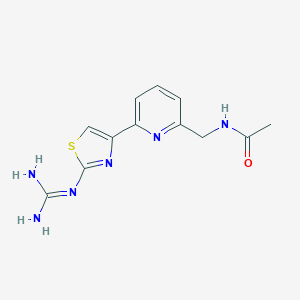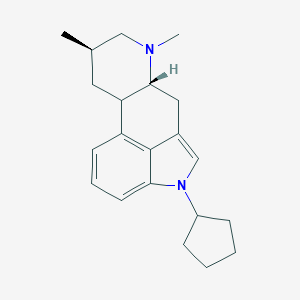
1-Cyclopentylfestuclavine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentylfestuclavine is a naturally occurring indole alkaloid that has been found in various species of fungi. It is a member of the ergot alkaloid family, which has been known for its medicinal properties for centuries. The compound has recently gained attention due to its potential use in scientific research and drug development. In
Mécanisme D'action
The mechanism of action of 1-Cyclopentylfestuclavine is not fully understood, but it is believed to involve the modulation of neurotransmitter levels in the brain. The compound has been found to increase the release of dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-Cyclopentylfestuclavine has been found to have a range of biochemical and physiological effects. It has been shown to increase the production of nerve growth factor, which is important for the growth and survival of neurons. It also has antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Cyclopentylfestuclavine in lab experiments is its high affinity for serotonin and dopamine receptors, which makes it a useful tool for studying the role of these neurotransmitters in various diseases. However, the low yield of the synthesis method and the limited availability of the compound may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-Cyclopentylfestuclavine. One area of interest is the development of more efficient synthesis methods to increase the yield and availability of the compound. Another area of interest is the investigation of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 1-Cyclopentylfestuclavine.
Méthodes De Synthèse
1-Cyclopentylfestuclavine can be synthesized through a multi-step process involving the condensation of tryptamine and cyclopentanone. The reaction is catalyzed by acid, and the resulting product is then purified through column chromatography. The yield of this synthesis method is relatively low, and alternative methods are currently being explored.
Applications De Recherche Scientifique
1-Cyclopentylfestuclavine has shown potential as a therapeutic agent for various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia. The compound has been found to have a high affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. It also has an affinity for dopamine receptors, which are involved in the regulation of movement and motivation.
Propriétés
Numéro CAS |
129134-96-9 |
|---|---|
Nom du produit |
1-Cyclopentylfestuclavine |
Formule moléculaire |
C21H28N2 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
(6aR,9R)-4-cyclopentyl-7,9-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline |
InChI |
InChI=1S/C21H28N2/c1-14-10-18-17-8-5-9-19-21(17)15(11-20(18)22(2)12-14)13-23(19)16-6-3-4-7-16/h5,8-9,13-14,16,18,20H,3-4,6-7,10-12H2,1-2H3/t14-,18?,20-/m1/s1 |
Clé InChI |
OXTLNSCZJKULNG-WIXGBYQCSA-N |
SMILES isomérique |
C[C@@H]1CC2[C@@H](CC3=CN(C4=CC=CC2=C34)C5CCCC5)N(C1)C |
SMILES |
CC1CC2C(CC3=CN(C4=CC=CC2=C34)C5CCCC5)N(C1)C |
SMILES canonique |
CC1CC2C(CC3=CN(C4=CC=CC2=C34)C5CCCC5)N(C1)C |
Synonymes |
1-CYCLOPENTYLFESTUCLAVINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



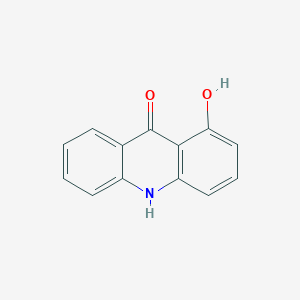
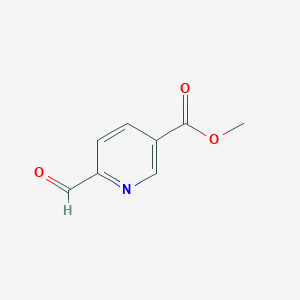
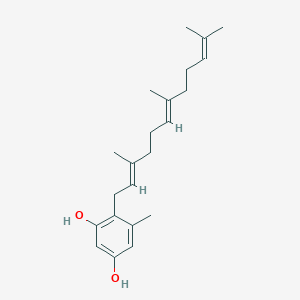
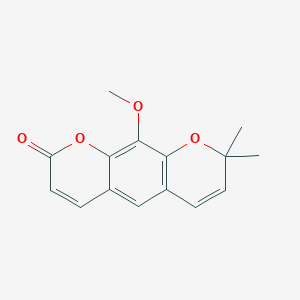
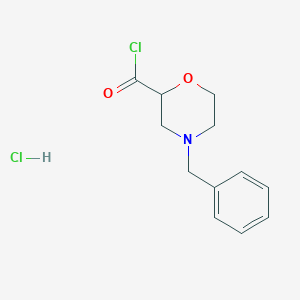
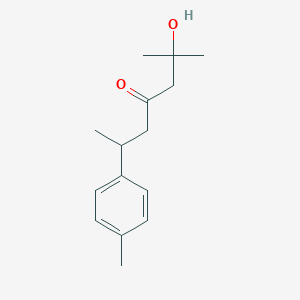
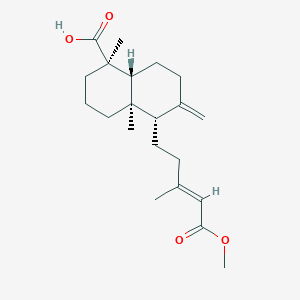
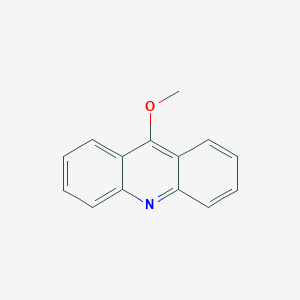
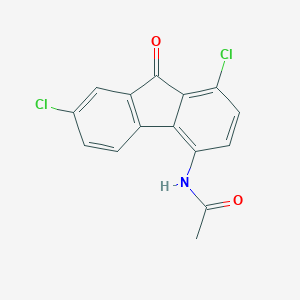
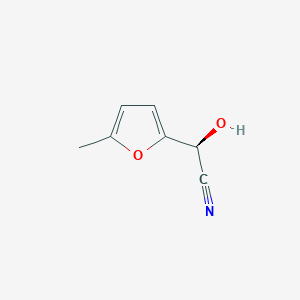
![2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)carbonyl]-7-methoxy-, (-)-](/img/structure/B162092.png)
